molecular formula C9H11NOS B2743502 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole CAS No. 2201576-22-7

2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole

Cat. No.: B2743502
CAS No.: 2201576-22-7
M. Wt: 181.25
InChI Key: XXVRCSFBPLFUKJ-UHFFFAOYSA-N
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Description

2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole is a chemical compound that features a thiazole ring substituted with a cyclopentene moiety through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopent-3-en-1-ylmethanol with thioamide in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The cyclopentene moiety may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile
  • 2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine
  • 2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine

Uniqueness

2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-2-4-8(3-1)7-11-9-10-5-6-12-9/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVRCSFBPLFUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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